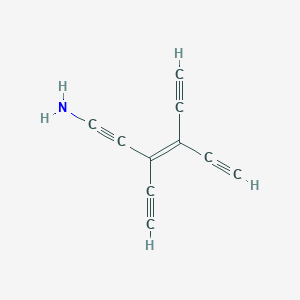
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine is a unique organic compound characterized by its highly conjugated structure, which includes multiple triple bonds and a double bond. This compound is part of a broader class of acetylenic compounds known for their interesting electronic and optical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine typically involves the coupling of appropriate alkyne precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines terminal alkynes with halogenated compounds in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to a variety of hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex acetylenic compounds and polymers.
Biology: Its derivatives are studied for potential use in bioorthogonal chemistry, where they can selectively react with biological molecules without interfering with natural biochemical processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine exerts its effects is largely dependent on its interaction with other molecules. Its highly conjugated structure allows it to participate in electron transfer processes, making it useful in applications that require precise control of electronic properties. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are sensitive to changes in electronic configuration .
Comparación Con Compuestos Similares
Similar Compounds
Tetraethynylethene (TEE): Another highly conjugated acetylenic compound with similar electronic properties.
1,2-Diethynylethene (DEE): Shares structural similarities and is used in similar applications.
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A model compound for studying enediyne reactivity.
Uniqueness
What sets 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine apart is its specific arrangement of triple and double bonds, which provides unique electronic and optical properties. This makes it particularly valuable for applications in advanced materials and molecular electronics .
Propiedades
Número CAS |
823813-94-1 |
|---|---|
Fórmula molecular |
C10H5N |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
3,4-diethynylhex-3-en-1,5-diyn-1-amine |
InChI |
InChI=1S/C10H5N/c1-4-9(5-2)10(6-3)7-8-11/h1-3H,11H2 |
Clave InChI |
HROUFJRMULHAFE-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=C(C#C)C#CN)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


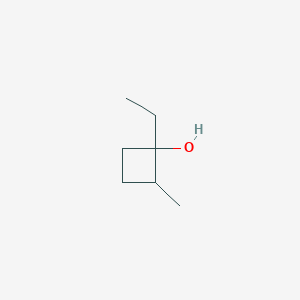

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
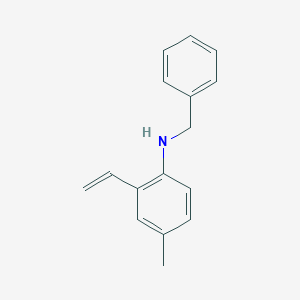
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
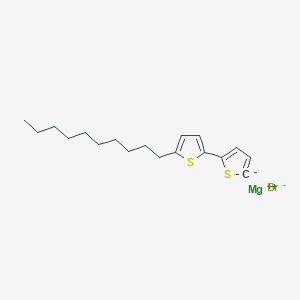
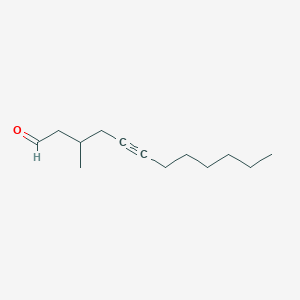
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
